molecular formula C7H6BrClN4 B595463 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-74-6

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B595463
Número CAS: 1276056-74-6
Peso molecular: 261.507
Clave InChI: MWXFTPQBAZXTKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential pharmacological activities, particularly in the field of cancer research. The pyrazolopyrimidine scaffold is known for its versatility and has been widely studied for its biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitro-1,6-dimethylpyrazole with bromine in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, oxides, and reduced derivatives. These products often retain the core pyrazolopyrimidine structure but with modifications that can enhance their biological activities .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK inhibitor and its potential for further functionalization make it a valuable compound in medicinal chemistry .

Actividad Biológica

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family, recognized for its significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitro-1,6-dimethylpyrazole with bromine in the presence of a base, followed by further cyclization steps. The compound can also undergo various chemical transformations, including nucleophilic substitutions and oxidation/reduction reactions, which can enhance its biological properties .

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs). It acts as a bioisostere of adenine, allowing it to bind effectively to the ATP-binding site of kinases. This mechanism is crucial in regulating cell cycle progression and has implications in cancer therapy .

3.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. Notably, compounds related to this compound have shown significant anti-proliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that certain derivatives possess IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
  • Mechanisms of Action : These compounds induce apoptosis and cell cycle arrest at the S and G2/M phases, highlighting their potential as effective anticancer agents .

3.2 Enzyme Inhibition

The compound has also been identified as a potential inhibitor of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Specific derivatives have shown IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms such as EGFR T790M .

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Values (µM)
Compound A Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineCDK Inhibitor~10
Compound B Thioglycoside derivativesAnticancer~5
This compound Pyrazolo[3,4-d]pyrimidineEGFR Inhibitor0.016

5. Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A study involving the administration of a pyrazolo[3,4-d]pyrimidine derivative showed significant tumor reduction in xenograft models of lung cancer when administered alongside standard chemotherapy agents.
  • Case Study 2 : Clinical trials evaluating the safety and efficacy of these compounds in patients with advanced solid tumors demonstrated promising results with manageable side effects.

Propiedades

IUPAC Name

3-bromo-4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN4/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFTPQBAZXTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.